Product packaging for Hex-3-en-1-yl hexanoate(Cat. No.:CAS No. 84434-19-5)

Hex-3-en-1-yl hexanoate

Cat. No.: B12463229
CAS No.: 84434-19-5
M. Wt: 198.30 g/mol
InChI Key: RGACQXBDYBCJCY-UHFFFAOYSA-N
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Description

Significance of Green Leaf Volatiles (GLVs) in Biological Systems

Green leaf volatiles (GLVs) are a class of C6 volatile organic compounds, including aldehydes, alcohols, and their esters, that are almost universally released by plants, particularly in response to tissue damage. oup.comnih.govnih.gov This rapid release, often within seconds of stress, makes GLVs one of the first signals indicating an attack by herbivores or pathogens. nih.govnih.gov

These compounds are crucial mediators in the interactions between plants and other organisms. nih.gov They can have direct defensive effects by deterring herbivores and inhibiting the growth of pathogens. nih.govresearchgate.net Furthermore, GLVs play a vital role in indirect defense by attracting the natural enemies of herbivores, such as parasitic wasps. nih.govnih.gov They also function in plant-plant communication, where volatiles from a damaged plant can trigger or "prime" the defense responses in neighboring, undamaged plants, preparing them for potential threats. nih.govresearchgate.netmdpi.com The blend and quantity of GLVs can provide specific information about the type of stress a plant is experiencing. nih.gov

The biosynthesis of GLVs originates from the oxylipin pathway, where polyunsaturated fatty acids are converted into these C6 compounds. nih.govnih.gov This pathway is a fundamental component of a plant's defense mechanism against a variety of biotic and abiotic stresses. nih.govmdpi.com

Overview of Ester Compounds in Natural Volatilomes

The volatilome, or the complete set of volatile organic compounds released by an organism, is rich with a diverse array of chemical structures, among which esters are a prominent and functionally significant class. pnas.orgtandfonline.com In plants, esters are major contributors to the characteristic aroma of many fruits and flowers, playing a crucial role in attracting pollinators and seed dispersers. pnas.orgfrontiersin.org For instance, acetate (B1210297) esters are key to the aroma of fruits like bananas and apples. pnas.org

Beyond their role in reproduction, esters are also deeply involved in plant defense. pnas.org (Z)-3-Hexenyl acetate, a closely related compound to Hex-3-en-1-yl hexanoate (B1226103), is one of the most abundant volatiles released from damaged plants and is known to attract parasitoids of herbivores. pnas.orgnih.govmdpi.com The formation of these volatile esters typically involves the condensation of an alcohol and an acyl-CoA, a reaction catalyzed by alcohol acyltransferases. pnas.org The diversity of ester compounds in a plant's volatilome is determined by the availability of specific alcohol and acyl-CoA precursors and the activity of the responsible enzymes. pnas.orgfrontiersin.org

Research Context and Scope Pertaining to Hex-3-en-1-yl Hexanoate

This compound, specifically the (Z)-isomer, is a naturally occurring ester and a component of the GLV family. Research on this compound is situated at the intersection of food chemistry, where it is recognized for its contribution to the flavor and aroma of various fruits and beverages, and chemical ecology, for its role as a semiochemical.

In the context of chemical ecology, studies have identified (Z)-3-hexen-1-yl hexanoate as an olfactory cue for certain insects. For example, it elicits electroantennographic responses in the female mahogany shoot borer (Hypsipyla robusta), suggesting it plays a role in host location. goettingen-research-online.de It has also been detected in the volatile blend of cabbage plants damaged by caterpillars, indicating a potential role in plant-herbivore interactions. mdpi.com

The biosynthesis of this compound is understood to follow the general pathway for GLV esters, originating from fatty acid metabolism. frontiersin.orgresearchgate.net The immediate precursors are (Z)-3-hexen-1-ol and hexanoyl-CoA, which are products of the lipoxygenase (LOX) pathway. researchgate.net

The following table details some of the known chemical properties of (Z)-3-Hexen-1-yl hexanoate.

Table 1: Chemical Properties of (Z)-3-Hexen-1-yl hexanoate

PropertyValue
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS Number 31501-11-8
Appearance Colorless liquid
Odor Profile Fruity, green, waxy, pear-like
Boiling Point 115 °C at 15 mmHg
Density ~0.88 g/mL at 25 °C
Solubility Practically insoluble in water; soluble in alcohol

(Data sourced from multiple references) nist.govthegoodscentscompany.commolbase.com

This compound has been identified in a variety of natural sources, primarily in fruits and plants.

Table 2: Natural Occurrence of (Z)-3-Hexen-1-yl hexanoate

Source
Feijoa
Guava
Orange Peel Oil
Passion Fruit
Pear
Strawberry
Tea (Green and Black)
Tabasco Peppers
Mahogany Trees
Cabbage

(Data sourced from multiple references) mdpi.comgoettingen-research-online.dehmdb.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B12463229 Hex-3-en-1-yl hexanoate CAS No. 84434-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-3-enyl hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGACQXBDYBCJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCC=CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047561
Record name Hex-3-en-1-yl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84434-19-5
Record name 3-Hexen-1-yl hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84434-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hex-3-en-1-yl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Biosynthesis in Biological Systems

Natural Abundance and Distribution in Flora

Hex-3-en-1-yl hexanoate (B1226103) is found across a diverse range of plant species, where it plays a role in the sensory profile of their fruits and flowers. This compound is particularly noted for its sweet, fruity aroma, often described as green and reminiscent of pear. researchgate.net

Specific Plant Species as Biosynthetic Sources

This ester is a natural volatile component in a variety of well-known fruits and plants. Research has identified its presence in:

Fruits:

Apple (Malus domestica)

Pear (Pyrus communis)

Pineapple (Ananas comosus)

Melon (Cucumis melo)

Strawberry (Fragaria × ananassa)

Guava (Psidium guajava) hmdb.ca

Feijoa (Acca sellowiana) nih.gov

Purple passion fruit (Passiflora edulis) hmdb.ca

Vegetables:

Bell pepper (Capsicum annuum)

Legumes:

Soybean (Glycine max)

Ornamental Plants:

Daffodils (Narcissus)

The following table provides a summary of plant species known to produce Hex-3-en-1-yl hexanoate.

Common NameScientific Name
AppleMalus domestica
PearPyrus communis
PineappleAnanas comosus
MelonCucumis melo
StrawberryFragaria × ananassa
GuavaPsidium guajava
FeijoaAcca sellowiana
Purple Passion FruitPassiflora edulis
Bell PepperCapsicum annuum
SoybeanGlycine max
DaffodilNarcissus

Comparative Analysis of Isomeric Forms in Natural Extracts

This compound can exist as two geometric isomers: (Z)-3-hexenyl hexanoate (cis-isomer) and (E)-3-hexenyl hexanoate (trans-isomer). In natural plant extracts, the (Z)-isomer is overwhelmingly predominant. The cis-isomer typically constitutes at least 98% of the total composition, while the trans-isomer is present in much smaller amounts, generally ranging from 0.1% to 0.2%. scentree.co This high isomeric purity is a characteristic feature of its biosynthesis in plants.

Biosynthetic Pathways and Precursors

The formation of this compound in plants is a multi-step process that begins with the oxidative degradation of fatty acids.

Role of the Lipoxygenase Pathway in its Formation

The biosynthesis of this compound is initiated through the lipoxygenase (LOX) pathway. researchgate.netnih.gov This pathway is responsible for the production of a variety of C6 volatile compounds, often referred to as green leaf volatiles (GLVs), which are characteristic of the aroma of freshly cut grass and many fruits. The LOX pathway utilizes polyunsaturated fatty acids as its primary substrates.

Precursor Compounds: Hexanoic Acid and (Z)-3-Hexen-1-ol

The immediate precursors for the final esterification step are an alcohol and an acyl-CoA. Specifically, the formation of (Z)-3-hexenyl hexanoate involves:

(Z)-3-Hexen-1-ol: This C6 alcohol, also known as leaf alcohol, is a key product of the lipoxygenase pathway. It is formed from the breakdown of linolenic acid.

Hexanoic Acid: This six-carbon carboxylic acid is the acyl donor in the reaction. It is typically activated to its coenzyme A (CoA) derivative, hexanoyl-CoA, before esterification.

Enzymatic Transformations within the Biosynthetic Route

The conversion of polyunsaturated fatty acids into this compound involves a series of enzymatic reactions:

Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of polyunsaturated fatty acids like linolenic acid and linoleic acid to form unstable hydroperoxides. nih.gov In strawberry, for instance, lipoxygenase acts on linolenic acid to produce 13-hydroperoxylinolenic acid. nih.gov

Hydroperoxide Lyase (HPL): The hydroperoxides are then cleaved by HPL to form C6 aldehydes. nih.govnih.gov For example, 13-hydroperoxylinolenic acid is cleaved to produce (Z)-3-hexenal.

Alcohol Dehydrogenase (ADH): The resulting aldehydes are subsequently reduced by ADH to their corresponding alcohols. researchgate.net (Z)-3-hexenal is reduced to (Z)-3-hexen-1-ol.

Alcohol Acyltransferase (AAT): The final step is the esterification of the alcohol with an acyl-CoA. Alcohol acyltransferases catalyze the transfer of an acyl group from an acyl-CoA, such as hexanoyl-CoA, to the alcohol, (Z)-3-hexen-1-ol, to form (Z)-3-hexenyl hexanoate. nih.govigem.org AATs have been characterized in various fruits, including apple and strawberry, and are known to be crucial for the biosynthesis of volatile esters that contribute to fruit flavor. nih.govigem.org

Regulation of Biosynthesis in Response to Environmental Stimuli

The production of this compound is tightly regulated and is primarily triggered by external threats. The following sections delve into the mechanisms that govern its synthesis in response to such stimuli.

The biosynthesis of this compound and other GLVs is a direct consequence of cell disruption. bohrium.com When plant cells are damaged, as occurs during herbivory or mechanical wounding, the compartmentalization of cellular components is compromised. This brings together substrates and enzymes that are normally separated, initiating a cascade of biochemical reactions.

The synthesis of C6 volatiles begins with the release of fatty acids, such as α-linolenic acid, from cellular membranes. wur.nl These fatty acids are then acted upon by lipoxygenase (LOX) and hydroperoxide lyase (HPL), leading to the formation of C6 aldehydes, specifically (Z)-3-hexenal. wur.nl This aldehyde is then reduced to the corresponding alcohol, (Z)-3-hexenol, by alcohol dehydrogenase (ADH). frontiersin.org

The final step in the formation of this compound is the esterification of (Z)-3-hexenol with hexanoic acid. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). frontiersin.orgnih.gov The expression and activity of these AATs are often induced by the same stimuli that trigger the initial steps of GLV production, ensuring a coordinated and rapid response to damage. nih.gov This entire pathway, from the release of fatty acids to the formation of the final ester, is often referred to as the "GLV-burst" and represents one of the fastest defense responses in plants. bohrium.com

StimulusKey Enzymes InvolvedImmediate PrecursorsFinal Product
HerbivoryLipoxygenase (LOX), Hydroperoxide Lyase (HPL), Alcohol Dehydrogenase (ADH), Alcohol Acyltransferase (AAT)(Z)-3-hexenol, Hexanoic acidThis compound
Mechanical DamageLipoxygenase (LOX), Hydroperoxide Lyase (HPL), Alcohol Dehydrogenase (ADH), Alcohol Acyltransferase (AAT)(Z)-3-hexenol, Hexanoic acidThis compound

The production of GLVs is not merely a passive consequence of cellular damage; it is also intricately regulated by complex signaling pathways within the plant. These pathways allow the plant to fine-tune its defensive responses and communicate the threat to other parts of itself and even to neighboring plants. The primary signaling molecules involved in the regulation of GLV biosynthesis are the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA). nih.govresearchgate.net

There is a close relationship between GLVs and the JA pathway. bohrium.com Exposure of plants to GLVs can lead to a rapid accumulation of JA. researchgate.net This suggests a positive feedback loop where the initial release of GLVs upon damage triggers the JA signaling cascade, which in turn can further amplify the production of defense-related compounds, including more GLVs. frontiersin.org The JA signaling pathway is a critical regulator of plant defenses against wounding and herbivory. nih.gov The synthesis of JA itself begins from the same precursor as GLVs, α-linolenic acid, and proceeds through the octadecanoid pathway. researchgate.net

The salicylic acid (SA) signaling pathway, which is often associated with defense against biotrophic pathogens, also interacts with GLV production. nih.gov The interplay between the JA and SA pathways can be both synergistic and antagonistic, depending on the specific plant species and the nature of the threat. This crosstalk allows the plant to mount a defense response that is appropriate to the specific herbivore or pathogen it is facing. bohrium.com

Signaling PathwayKey PhytohormoneRole in GLV Production
Jasmonic Acid PathwayJasmonic Acid (JA)Primary positive regulator of defense against herbivory and wounding, can be induced by GLVs, creating a feedback loop. bohrium.comresearchgate.netfrontiersin.org
Salicylic Acid PathwaySalicylic Acid (SA)Interacts with the JA pathway to modulate the defense response, can be influenced by GLV levels. bohrium.comnih.gov

Heterologous Biosynthesis and Metabolic Engineering

The pleasant aroma and potential applications of this compound in flavors and fragrances have led to interest in its production through biotechnological means. Metabolic engineering of microorganisms offers a promising avenue for the sustainable and controlled synthesis of this and other valuable volatile compounds.

Microbial Production of Precursors (e.g., Hexanoic Acid in Saccharomyces cerevisiae)

A key precursor for the synthesis of this compound is hexanoic acid. The yeast Saccharomyces cerevisiae has been extensively engineered for the production of medium-chain fatty acids (MCFAs) like hexanoic acid. nih.gov Normally, yeast primarily produces long-chain fatty acids. oup.com To redirect the metabolic flux towards the production of hexanoic acid, several metabolic engineering strategies have been employed.

One approach involves modifying the fatty acid synthase (FAS) complex to favor the production of shorter-chain fatty acids. nih.gov Another successful strategy is the introduction of a heterologous reverse β-oxidation (rBOX) pathway, which can elongate shorter-chain fatty acids to produce MCFAs. nih.govnih.gov By combining these approaches and optimizing the precursor supply, researchers have been able to achieve significant titers of hexanoic acid in S. cerevisiae. nih.gov

Engineering StrategyDescriptionOrganism
Modified Fatty Acid Synthase (FAS)Altering the native FAS complex to favor the synthesis of medium-chain fatty acids over long-chain fatty acids. nih.govSaccharomyces cerevisiae
Reverse β-oxidation (rBOX) PathwayIntroducing a heterologous pathway that elongates short-chain fatty acids to produce medium-chain fatty acids. nih.govnih.govSaccharomyces cerevisiae

Engineered Pathways for Ester Production in Microorganisms

The final step in producing this compound is the esterification of hex-3-en-1-ol with hexanoyl-CoA (the activated form of hexanoic acid). This reaction can be catalyzed by alcohol acyltransferases (AATs). researchgate.net Saccharomyces cerevisiae naturally produces a range of esters during fermentation, which contribute to the flavor and aroma of alcoholic beverages. nih.govnih.gov The enzymes responsible for this are also AATs.

Metabolic engineering efforts have focused on overexpressing these native or heterologous AATs to enhance the production of specific esters. researchgate.net To produce this compound, a strain of S. cerevisiae engineered to produce hexanoic acid could be further modified to express an AAT with a high affinity for hex-3-en-1-ol and hexanoyl-CoA. Additionally, the microorganism would need to be engineered to produce hex-3-en-1-ol, or this precursor could be supplied in the fermentation medium. By optimizing the expression of the AAT and the supply of the alcohol and acyl-CoA precursors, it is possible to develop a microbial cell factory for the targeted production of this compound. nih.govnih.gov

Chemical and Enzymatic Synthesis Methodologies

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable methods for ester production. While effective, these approaches often require careful control to maintain the specific stereochemistry of the starting materials.

Esterification Reactions: Acid-Catalyzed Methods

The most fundamental chemical route to Hex-3-en-1-yl hexanoate (B1226103) is the Fischer-Speier esterification. This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the synthesis of (Z)-hex-3-en-1-yl hexanoate, the reactants are hexanoic acid and (Z)-hex-3-en-1-ol.

The reaction is an equilibrium process, typically catalyzed by mineral acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The mechanism begins with the protonation of the carbonyl oxygen of hexanoic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol, (Z)-hex-3-en-1-ol, then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer steps, culminating in the elimination of a water molecule to form the ester. To drive the equilibrium towards the product, the reaction is often carried out with an excess of one reactant or by removing the water as it is formed.

Advanced Synthetic Strategies for Stereoselective Production

While the Fischer esterification is straightforward, the often harsh acidic conditions and elevated temperatures can risk causing isomerization of the cis (Z) double bond in the hexenol substrate to the more stable trans (E) form, altering the desired aroma profile. Advanced chemical methods that operate under milder conditions can offer greater control over stereochemistry.

Methods such as the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), or the Mitsunobu reaction, employing a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate), allow for ester formation at or below room temperature. These methods proceed via different mechanisms that activate the carboxylic acid or the alcohol under neutral or near-neutral conditions, thereby minimizing the risk of isomerization. However, for the industrial synthesis of flavor compounds like (Z)-hex-3-en-1-yl hexanoate, these multi-reagent methods are often less favored than biocatalytic approaches due to factors like cost, atom economy, and the generation of stoichiometric byproducts that must be separated from the final product. The literature on the synthesis of this specific ester overwhelmingly points towards enzymatic methods as the preferred strategy for achieving high stereoselectivity.

Biocatalytic and Enzymatic Synthesis

Biocatalysis has emerged as a powerful and "green" alternative to traditional chemical synthesis for producing natural flavor esters. Enzymes, particularly lipases, operate under mild conditions with high chemo-, regio-, and stereoselectivity, making them ideal for synthesizing compounds where isomeric purity is paramount. The products of such enzymatic syntheses can often be labeled as "natural," which adds significant market value. uab.catulpgc.es

Lipase-Mediated Esterification: Selection and Optimization of Biocatalysts

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are highly efficient biocatalysts for esterification reactions in non-aqueous environments. uab.cat The synthesis of (Z)-hex-3-en-1-yl esters has been successfully achieved using lipases from various sources, including microbial and plant seedlings.

The selection of the lipase (B570770) is a critical first step. Different lipases exhibit varying affinities for specific substrates. For instance, studies on the synthesis of the related compound (Z)-3-hexen-1-yl acetate (B1210297) have shown that lipases from rapeseed seedlings can be highly effective. jcsp.org.pk In industrial applications, immobilized lipases are preferred as they can be easily separated from the reaction mixture and reused over multiple cycles, significantly reducing process costs. ulpgc.es A widely used commercial biocatalyst is Novozym® 435, an immobilized form of lipase B from Candida antarctica, known for its broad substrate specificity and high stability. Optimization involves not just selecting the right enzyme but also determining the optimal enzyme concentration to maximize reaction rates without incurring unnecessary costs.

Reaction Conditions and Solvent Systems for Enhanced Yields

Maximizing the yield of lipase-catalyzed esterification requires the careful optimization of several reaction parameters. Key variables include temperature, substrate molar ratio, and the reaction medium.

Key Optimization Parameters in Lipase-Catalyzed Ester Synthesis

Parameter Typical Optimal Range Rationale and Findings
Temperature 30–70 °C Lipase activity increases with temperature up to an optimum, beyond which thermal denaturation occurs, leading to a loss of function. For many lipases used in flavor synthesis, this range is between 40-60 °C. ulpgc.es
Substrate Molar Ratio 1:1 to 1:2 (Acid:Alcohol) While a stoichiometric ratio is 1:1, an excess of one substrate (often the less expensive one, the alcohol) can shift the equilibrium toward product formation. However, very high concentrations of some alcohols can inhibit or denature the enzyme. ulpgc.esjcsp.org.pk

| Solvent System | n-hexane, acetonitrile (B52724), or solvent-free | The choice of solvent can dramatically influence enzyme activity and stability. Non-polar organic solvents like n-hexane are commonly used. jcsp.org.pk Increasingly, solvent-free systems (SFS) are employed, where one of the liquid substrates acts as the reaction medium. This approach increases volumetric productivity, simplifies downstream processing, and enhances the green credentials of the process. ulpgc.es |

The removal of water, a byproduct of the esterification, is another crucial factor for achieving high conversion rates, as its accumulation can promote the reverse hydrolytic reaction.

Continuous-Flow Synthesis Methodologies

To intensify the production of flavor esters, enzymatic synthesis can be transitioned from batch processes to continuous-flow systems. scielo.br In a typical setup, a packed-bed reactor (PBR) is filled with an immobilized lipase, and the substrate mixture is continuously pumped through it. nih.gov

This methodology offers several distinct advantages over traditional batch reactors:

Enhanced Efficiency: Continuous-flow systems can lead to higher productivity and shorter reaction times compared to batch processes. mdpi.com

Improved Enzyme Stability and Reusability: The enzyme is retained within the reactor, allowing for extended operational use without the need for recovery steps after each batch. Studies on similar processes have shown stable enzyme activity for hundreds of hours of continuous operation. nih.gov

Better Process Control: The small reactor volumes and excellent heat and mass transfer characteristics of flow systems allow for precise control over reaction conditions, leading to consistent product quality. mdpi.com

Simplified Product Recovery: The product stream exiting the reactor is free of the enzyme, simplifying purification.

The combination of highly selective immobilized biocatalysts with the efficiency of continuous-flow technology represents the state-of-the-art for the green and scalable production of high-quality (Z)-hex-3-en-1-yl hexanoate. scielo.br

Table of Mentioned Chemical Compounds

Compound Name Synonym(s) Role in Article
(Z)-Hex-3-en-1-yl hexanoate cis-3-Hexenyl hexanoate; Leaf hexanoate Main subject of the article
Hexanoic acid Caproic acid Reactant
(Z)-Hex-3-en-1-ol cis-3-Hexen-1-ol; Leaf alcohol Reactant
(E)-Hex-3-en-1-yl hexanoate trans-3-Hexenyl hexanoate Isomeric impurity
Sulfuric acid H₂SO₄ Catalyst
p-Toluenesulfonic acid TsOH Catalyst
Dicyclohexylcarbodiimide DCC Reagent
4-Dimethylaminopyridine DMAP Catalyst
Triphenylphosphine PPh₃ Reagent
Diethyl azodicarboxylate DEAD Reagent
(Z)-3-Hexen-1-yl acetate cis-3-Hexenyl acetate Related flavor ester example
n-Hexane Solvent

Enantioselective and Regioselective Enzymatic Approaches

The enzymatic synthesis of esters such as Hex-3-en-1-yl hexanoate offers significant advantages over traditional chemical methods, primarily due to the high degree of selectivity exhibited by enzymes. Lipases (EC 3.1.1.3) are particularly versatile and widely used biocatalysts for these transformations. They can operate under mild reaction conditions and demonstrate high chemo-, regio-, and enantioselectivity.

Enantioselective Synthesis:

Enantioselectivity in the context of this compound synthesis would involve the preferential reaction of one enantiomer of a chiral substrate over the other. Since the parent molecule itself is not chiral, enantioselectivity would be relevant if starting from a racemic mixture of a chiral precursor, for instance, a chiral hexanoic acid or a chiral hex-3-en-1-ol derivative.

Lipase-catalyzed kinetic resolution is a common strategy. In this approach, the enzyme acylates one enantiomer of a racemic alcohol or hydrolyzes one enantiomer of a racemic ester at a much higher rate than the other. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated. For example, if a racemic chiral hex-3-en-1-ol were used, a lipase could selectively acylate one enantiomer with hexanoic acid, yielding an optically active this compound. The efficiency of such a resolution is described by the enantiomeric ratio (E), with higher values indicating better selectivity.

Another powerful enantioselective method is the desymmetrization of meso compounds. If a meso diol containing a hex-3-en-1-yl moiety were a substrate, a lipase could selectively acylate one of its two prochiral hydroxyl groups, leading to a chiral monoester with high enantiomeric excess. Theoretically, this method can achieve a 100% yield of the desired enantiomer, unlike kinetic resolution which has a maximum theoretical yield of 50% for a single enantiomer.

Regioselective Synthesis:

Regioselectivity is crucial when a substrate molecule possesses multiple reactive sites where a reaction could occur. In the synthesis of this compound, this would be particularly relevant if using a polyol as the starting alcohol. The enzyme would preferentially catalyze the acylation at a specific hydroxyl group, for example, distinguishing between primary and secondary alcohols.

Lipases often exhibit a high degree of regioselectivity for primary alcohols. rsc.org If a substrate contained both a primary and a secondary hydroxyl group, a lipase could be used to selectively acylate the primary position with hexanoic acid to form the desired ester, leaving the secondary hydroxyl group untouched. This avoids the need for complex protection and deprotection steps that are often required in conventional chemical synthesis. The choice of enzyme, solvent, and acyl donor can influence and optimize this regioselectivity.

The table below summarizes key enzymatic approaches applicable to the synthesis of this compound.

Enzymatic ApproachDescriptionApplication to this compound SynthesisPotential Outcome
Kinetic Resolution Enzymatic acylation or hydrolysis of a racemic substrate, where one enantiomer reacts significantly faster than the other.Acylation of a racemic chiral hex-3-en-1-ol derivative with hexanoic acid.Production of an enantioenriched this compound ester and the remaining unreacted enantioenriched alcohol.
Desymmetrization Selective enzymatic modification of one of two identical prochiral functional groups in a meso substrate.Acylation of a meso-diol containing a hex-3-en-1-yl structural element.Formation of a single enantiomer of the chiral ester, with a theoretical yield of up to 100%.
Regioselective Acylation Preferential enzymatic acylation of one specific functional group among several similar groups in a molecule.Acylation of a polyol where only the primary hydroxyl group is targeted to react with hexanoic acid.Formation of this compound with high purity, avoiding side products from reactions at other hydroxyl sites. rsc.org

Isolation and Purification Techniques Post-Synthesis

Following the enzymatic synthesis of this compound, the reaction mixture typically contains the desired ester, unreacted starting materials (hex-3-en-1-ol and hexanoic acid or its donor), the enzyme, and the solvent. A systematic purification strategy is essential to isolate the target compound with high purity.

The initial step often involves the removal of the biocatalyst. If an immobilized enzyme is used, it can be easily separated by simple filtration. For free enzymes, denaturation followed by centrifugation or filtration might be necessary.

A common work-up procedure involves a liquid-liquid extraction. The reaction mixture can be washed with a basic aqueous solution, such as sodium bicarbonate or sodium carbonate, to remove any unreacted hexanoic acid by converting it into its water-soluble salt. Subsequent washes with water or brine can help remove any remaining water-soluble impurities.

For further purification, particularly to separate the ester from the unreacted alcohol and other non-polar impurities, column chromatography is a highly effective technique. sapub.org A stationary phase like silica (B1680970) gel is typically used, with a mobile phase consisting of a mixture of non-polar and slightly polar solvents, such as hexane (B92381) and ethyl acetate. The components separate based on their differing polarities, allowing for the collection of pure fractions of this compound. Thin-layer chromatography (TLC) is often used beforehand to determine the optimal solvent system for the separation. sapub.org

Distillation can also be employed as a purification method, especially for larger-scale production. Given that this compound is a volatile flavor compound, vacuum distillation can be used to separate it from less volatile impurities or unreacted starting materials with significantly different boiling points.

The following table outlines the common techniques for the isolation and purification of this compound.

TechniquePurposeDescription
Filtration/Centrifugation Removal of BiocatalystIf the enzyme is immobilized or precipitated, it is separated from the liquid reaction mixture.
Liquid-Liquid Extraction Removal of Acidic ImpuritiesThe crude product is washed with a basic solution (e.g., NaHCO₃) to remove unreacted carboxylic acids.
Column Chromatography High-Purity SeparationThe ester is separated from unreacted alcohol and other byproducts based on polarity differences using a solid stationary phase and a liquid mobile phase. sapub.orgtudelft.nl
Distillation (Vacuum) Bulk PurificationThe ester is separated from components with different boiling points under reduced pressure to prevent thermal degradation.
Adsorbent Treatment Removal of Trace ImpuritiesThe ester solution is treated with materials like activated charcoal or silica gel to remove minor impurities, improving color and odor. google.com

Ecological and Biological Functions Non Human Organisms

Role in Plant-Insect Interactions

As a component of fruit and leaf volatiles, Hex-3-en-1-yl hexanoate (B1226103) is integral to the chemical ecology of numerous insect species. It functions as a critical cue in host location, feeding, and reproduction.

Hex-3-en-1-yl hexanoate acts as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. In the context of plant-insect interactions, it is primarily recognized as a kairomone, a chemical emitted by one species that benefits another species that receives it. For instance, it is one of the common apple volatiles that signal the presence of a food source to insects like the codling moth (Cydia pomonella). wikipedia.org

Insects detect this compound through specialized olfactory receptors located on their antennae. wikipedia.org This detection is the first step in a cascade of neural events that translate the chemical signal into a behavioral response. The antennae of both male and female codling moths, for example, are attuned to this compound, indicating its importance for both sexes. wikipedia.org

Research on the natural predator Chrysoperla sinica has shown that its odorant-binding proteins (OBPs), which are crucial for the initial stages of olfaction, can bind with (Z)-3-hexenyl hexanoate. nih.gov Specifically, the protein CsinOBP1 has been identified as capable of binding to this plant volatile, suggesting a mechanism by which this predator may locate its prey through the plant volatiles associated with them. nih.gov Similarly, studies on the tea green leafhopper, Empoasca onukii, have demonstrated that its chemosensory proteins are involved in the perception of host plant volatiles, including cis-3-Hexenyl Hexanoate. nih.gov

Table 1: Insects with Demonstrated Olfactory Responses to this compound

Insect Species Type of Response Reference
Codling Moth (Cydia pomonella) Antennal response to apple volatiles. wikipedia.org wikipedia.org
Green Lacewing (Chrysoperla sinica) Odorant-binding protein (CsinOBP1) binds to the compound. nih.gov nih.gov
Tea Green Leafhopper (Empoasca onukii) Chemosensory proteins involved in perception. nih.gov nih.gov

Electroantennography (EAG) is a technique used to measure the electrical output of an insect's antenna in response to an odor. EAG studies have provided direct evidence of the olfactory sensitivity of certain insects to this compound. In studies with the codling moth, female antennae exhibited a strong response to (Z)-3-hexenyl hexanoate, confirming its role as a significant olfactory stimulus for this species. researchgate.netresearchgate.net

Behavioral assays, such as wind tunnel and field trapping experiments, have demonstrated the attractive properties of this compound for certain insect species. Synthetic versions of this apple volatile are used in lures and traps to monitor and manage codling moth populations in orchards, indicating its effectiveness as an attractant. wikipedia.org The compound is also noted for its potential in developing slow-release attractants for the beneficial insect C. sinica, which could enhance biological control strategies in agriculture. nih.gov While its role as an attractant is documented, information regarding any deterrent effects on other insect species is less prevalent in the reviewed literature.

Table 2: Behavioral Responses of Insects to this compound

Insect Species Behavioral Response Application Reference
Codling Moth (Cydia pomonella) Attraction Used in synthetic lures for pest management. wikipedia.org wikipedia.org
Green Lacewing (Chrysoperla sinica) Potential Attraction Investigated for use in slow-release attractants for biological control. nih.gov nih.gov

This compound can play a role in more complex multitrophic interactions involving plants, herbivores, and the natural enemies of those herbivores. The compound is part of the volatile profile of plants that can be used by natural predators to locate their prey. For instance, the green lacewing, Chrysoperla sinica, a predator of many agricultural pests, has odorant-binding proteins that bind to (Z)-3-hexenyl hexanoate. nih.gov This suggests that the predator may use this plant volatile as a cue to find herbivores that are feeding on the plant.

The chemical cues emitted by plants are crucial for phytophagous insects in selecting suitable sites for egg-laying (oviposition). While the direct influence of this compound on oviposition is an area requiring more in-depth research, some data suggests its potential involvement. A dataset of oviposition indices for an unspecified insect species in the presence of various odors included "Cis-3-hexenyl hexanoate," indicating that this compound was tested for its effect on egg-laying behavior. researchgate.net However, the specific attractive or deterrent effect on oviposition was not detailed in the available information. Plant volatiles are known to serve as olfactory signals for herbivores to locate hosts for oviposition. oup.comoup.com

Semiochemical Activity in Insect Communication

Contribution to Plant Defense Mechanisms

This compound, as a member of the green leaf volatile (GLV) family, is involved in a complex array of plant defense mechanisms. These C6-volatile compounds are typically released when plant tissues are damaged, such as by herbivory or pathogen attack. While direct research on this compound is specific, extensive studies on closely related GLV esters, particularly (Z)-3-hexenyl acetate (B1210297), provide significant insights into its probable functions in plant defense. These compounds act as crucial signaling molecules, both within a plant and between different plants, preparing them for impending threats.

Systemic Acquired Resistance (SAR) is a broad-spectrum, long-lasting defense response in plants that is typically activated after a localized exposure to a pathogen. This response is primarily mediated by the salicylic (B10762653) acid (SA) signaling pathway. While Green Leaf Volatiles (GLVs) are more commonly associated with the jasmonic acid (JA) pathway, their interaction with the SA pathway suggests a role in the broader systemic defense response.

One of the most well-documented roles of GLVs like (Z)-3-hexenyl acetate is their function as priming agents. Priming is a physiological state in which a plant is sensitized to respond more rapidly and robustly to future biotic or abiotic stresses. nih.gov Exposure to these volatiles does not typically trigger a full-blown defense response, which would be metabolically costly, but rather prepares the plant to activate its defenses more efficiently when an attack occurs. nih.gov

Research has demonstrated that pre-exposure of wheat to (Z)-3-hexenyl acetate primed the plants for enhanced defense against the fungal pathogen Fusarium graminearum. nih.gov Similarly, maize seedlings exposed to a blend of GLVs, including (Z)-3-hexenyl acetate, showed a significantly higher production of the defense hormone jasmonic acid upon subsequent simulated herbivory. nih.gov This priming effect extends to various plant species, including poplar and tomato. nih.gov

The primary mechanism involves the potentiation of the jasmonate (JA) signaling pathway. Upon subsequent attack, primed plants exhibit a faster and stronger accumulation of JA and related defense metabolites. For example, hybrid poplar leaves exposed to (Z)-3-hexenyl acetate showed higher concentrations of jasmonic acid and primed the release of defensive terpene volatiles following gypsy moth feeding. This demonstrates that plants can detect and utilize specific GLVs as signals to prepare their defensive arsenal (B13267) before significant damage is incurred.

Table 1: Effects of Priming with (Z)-3-Hexenyl Acetate on Plant Defense Responses

Plant SpeciesStressorPrimed ResponseReference
Wheat (Triticum aestivum)Fusarium graminearumAccumulated up to 40% fewer necrotic spikelets. wikipedia.org
Maize (Zea mays)Caterpillar regurgitantHigher production of jasmonic acid (JA). nih.gov
Hybrid Poplar (Populus sp.)Gypsy moth larvaeHigher concentrations of JA and linolenic acid; primed release of terpene volatiles. researchgate.net
Tobacco (Nicotiana benthamiana)Manduca sexta larvaeEnhanced production of defensive terpenes and JA. oup.com

Volatile compounds are a critical medium for communication, and GLVs play a significant role in conveying information about herbivore threats between plants. This "eavesdropping" can occur between individuals of the same species (intraspecies) or different species (interspecies). When a plant is damaged, the released GLVs form a plume that can be perceived by neighboring plants, which then initiate their own defense preparations. nih.gov

The airborne signal of (Z)-3-hexenyl acetate can prime the defenses of undamaged neighboring plants, making them more resistant to subsequent herbivory. nih.gov This plant-to-plant communication is a key ecological function of GLVs, effectively creating a networked defense system within a plant community. For instance, undamaged lima bean plants were found to enhance their secretion of extrafloral nectar, an indirect defense mechanism, after being exposed to volatiles from herbivore-infested conspecifics. sciencedaily.com

Within a single plant, GLVs can also function as long-distance signals, particularly in highly sectorial plants where vascular connections between distant branches may be limited. Airflow carrying these volatiles from a damaged branch to an undamaged one can induce resistance in the receiving branch. oup.com The perception of these signals involves the plant taking up the volatile compounds. Studies have shown that plants can take up airborne (Z)-3-hexenol, a related GLV, and convert it into non-volatile glucosides. nih.gov This conversion not only serves as a defense mechanism but also informs intraspecies interactions. sciencedaily.comnih.gov

Interactions with Microbial Communities

The influence of this compound and related GLVs extends beyond plant-herbivore and plant-plant interactions to the complex world of microbe-plant dynamics. These volatile compounds can directly and indirectly shape the microbial communities on and around the plant, including the phyllosphere (leaf surface) and the rhizosphere (soil around the roots).

GLVs possess antimicrobial properties that can inhibit the growth of certain bacteria and fungi at the site of a wound, providing a first line of defense against opportunistic pathogens. wikipedia.org Over-expression of the key GLV biosynthesis enzyme, hydroperoxide lyase (HPL), in plants has been shown to reduce susceptibility to fungal pathogens, with the released GLV aldehydes inhibiting spore germination and hyphal growth. nih.gov

More recent research has uncovered an indirect, yet profound, influence of GLVs on the soil microbiome. Volatiles released from herbivore-attacked leaves can induce systemic defense signaling in the plant, which in turn alters root exudation patterns. researchgate.net This change in root chemistry leads to the accumulation of beneficial bacteria in the rhizosphere. researchgate.net These beneficial microbes can then enhance plant growth and further boost plant defenses, a phenomenon known as a plant-soil feedback. researchgate.net This indicates that an aerial signal like a GLV can trigger a below-ground microbial response that ultimately benefits the plant, suppressing leaf herbivore abundance and enhancing growth and yield in field conditions. researchgate.net

The "volatilome" refers to the complete set of volatile organic compounds (VOCs) produced by an organism. Microbial volatilomes are incredibly diverse and play crucial roles in microbial communication, antagonism, and interactions with other organisms, including plants. While the production of various esters by bacteria and fungi is well-documented, specific research identifying this compound as a component of a microbial volatilome is limited.

Microorganisms, including bacteria and yeast, have been engineered for the biosynthesis of various esters, including acetate and butyrate (B1204436) esters, for industrial applications in flavors, fragrances, and biofuels. nih.gov For example, Escherichia coli has been engineered to produce a range of acetate esters by expressing alcohol O-acyltransferase enzymes. nih.gov Some bacteria are also known to naturally produce wax esters as storage compounds. researchgate.netnih.gov

A study of the volatilome of Bacillus amyloliquefaciens, a bacterium known for its plant-growth-promoting and biocontrol activities, identified a diverse array of 36 volatile molecules, including an ester compound. frontiersin.org These microbial VOCs can have direct antifungal and antibacterial effects on plant pathogens. frontiersin.org While the specific production of this compound by wild-type microbes in a natural setting is not yet established, the metabolic capability to produce various esters is widespread in the microbial world. It is plausible that this compound could be a minor, yet-to-be-identified component of the volatilome of certain plant-associated microbes, potentially influencing plant-microbe or microbe-microbe interactions.

Analytical Chemistry of Hex 3 En 1 Yl Hexanoate

Extraction and Sample Preparation Methodologies for Complex Matrices

Isolating volatile compounds like Hex-3-en-1-yl hexanoate (B1226103) from complex solid or liquid samples is a critical first step in analysis. Headspace solid-phase microextraction (HS-SPME) is a prevalent, solvent-free technique that is well-suited for this purpose. This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes, including Hex-3-en-1-yl hexanoate, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating.

The efficiency of the extraction is dependent on several factors that must be optimized for each specific sample matrix to maximize recovery and sensitivity. These parameters include the type of fiber coating, extraction time and temperature, sample volume, and the ionic strength of the sample, which can be modified by adding salt. After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.

Key parameters for HS-SPME are often optimized to achieve the highest extraction efficacy. For instance, in the analysis of volatile compounds in grapes, extraction time and temperature were found to be critical, with optimal conditions identified as 40 minutes at 60°C using a CAR/DVB/PDMS fiber. mdpi.com

ParameterTypical Range/OptionsPurpose
Fiber Coating PDMS, DVB/CAR/PDMS, PASelected based on analyte polarity and volatility. DVB/CAR/PDMS is common for broad-range volatile analysis.
Extraction Temp. 30 - 80 °CIncreases analyte vapor pressure, but can degrade thermally labile compounds.
Extraction Time 20 - 60 minAllows for equilibrium to be reached between the sample, headspace, and fiber.
Agitation 250 - 500 rpmFacilitates the mass transfer of analytes from the matrix to the headspace.
Salt Addition 0 - 30% (e.g., NaCl)Increases the ionic strength of aqueous samples, reducing the solubility of organic analytes and promoting their release into the headspace.

This table represents typical parameters for HS-SPME of volatile compounds and may require optimization for specific matrices containing this compound.

Chromatographic Separation Techniques

Once extracted, this compound must be separated from other co-extracted volatile compounds. Chromatography is the primary technique used for this purpose, with gas chromatography being the most common approach for volatile esters.

Gas chromatography is the standard for separating volatile compounds like this compound. In GC, a gaseous mobile phase carries the thermally desorbed analytes through a capillary column coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases, which is influenced by factors like boiling point and polarity.

The Flame Ionization Detector (FID) is a common and robust detector used in GC. It is highly sensitive to organic compounds containing carbon-hydrogen bonds and provides a response that is proportional to the mass of the analyte. While GC-FID is excellent for quantification, it does not provide structural information for compound identification.

ParameterTypical SpecificationPurpose
Column Type Fused-silica capillaryProvides high-resolution separation.
Stationary Phase e.g., DB-5, HP-INNOWaxSelected based on polarity. A non-polar (DB-5) or polar (wax-type) phase is common for flavor and fragrance analysis.
Column Dimensions 30-60 m length, 0.25 mm I.D., 0.25 µm filmStandard dimensions offering a balance of resolution and analysis time.
Carrier Gas Helium or HydrogenInert gas to carry the sample through the column.
Oven Program Temperature gradient (e.g., 40°C to 250°C)Ramping the temperature allows for the separation of compounds with a wide range of boiling points.
Detector Flame Ionization Detector (FID)Provides sensitive, quantitative detection of organic analytes.

This table represents a typical GC-FID setup for the analysis of volatile esters.

While gas chromatography is the predominant technique for volatile esters, high-performance liquid chromatography (HPLC) can also be utilized. hplc.eu HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Although less common for highly volatile compounds, HPLC is valuable for analyzing non-volatile or thermally unstable substances. gerli.com

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method uses a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This approach demonstrates that HPLC can be a viable, scalable technique for the separation and even preparative isolation of this compound. sielc.com

ParameterSpecification for this compound Analysis sielc.com
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid
Detection UV, Mass Spectrometry (MS)
Mode Reverse-Phase (RP)

This table summarizes the conditions for a specific HPLC method for this compound analysis.

For highly complex matrices containing hundreds of volatile compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. scielo.br This technique employs two columns with different stationary phases (e.g., non-polar followed by polar) connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast, secondary separation. mdpi.com

The result is a structured, two-dimensional chromatogram with an ordered distribution of compounds by chemical class, which greatly increases peak capacity and resolution. scielo.br GCxGC is particularly powerful for the analysis of food and beverage volatiles, allowing for the separation of co-eluting compounds that would overlap in a standard one-dimensional GC analysis. scielo.brnih.gov When coupled with a high-speed detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC is a powerful tool for profiling complex volatomes in samples like grapes and wine. mdpi.comives-openscience.eu

ParameterTypical SpecificationPurpose
First Dimension (¹D) Column e.g., DB-5ms (non-polar)Primary separation, typically based on boiling point.
Second Dimension (²D) Column e.g., BPX-50 (mid-polar) or Wax (polar)Fast secondary separation based on a different property, such as polarity.
Modulator Thermal (cryogenic) or Flow-basedTraps and re-injects effluent from the ¹D to the ²D column.
Modulation Period 2 - 8 secondsDetermines the sampling rate from the first column.

This table outlines a common column set configuration for GCxGC analysis of complex volatile samples.

Spectroscopic and Mass Spectrometric Identification

Following chromatographic separation, definitive identification of this compound is typically achieved using mass spectrometry.

The combination of gas chromatography and mass spectrometry is the gold standard for the identification of volatile and semi-volatile organic compounds. As compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z).

The resulting mass spectrum is a unique fragmentation pattern that serves as a chemical fingerprint. The identity of this compound can be confirmed by matching its experimentally obtained mass spectrum and retention time with those of a known reference standard or by comparison to a spectral library, such as the NIST Mass Spectral Library. nist.gov The electron ionization mass spectrum of (Z)-3-hexenyl hexanoate shows characteristic fragments that are indicative of its structure. nist.gov

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Potential Fragment Ion
41100.0C₃H₅⁺
6785.0C₅H₇⁺
8260.0C₆H₁₀⁺
5555.0C₄H₇⁺
9918.0C₆H₁₁O⁺ (Hexanoyl cation)
11515.0C₆H₁₁O₂⁺

Data sourced from the NIST WebBook for (Z)-3-hexen-1-yl hexanoate. nist.gov The table shows the most abundant ions in the electron ionization mass spectrum.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are utilized to confirm the identity and purity of the compound.

¹H NMR spectroscopy provides information on the different types of protons in the molecule and their neighboring environments. For this compound, the spectrum would show distinct signals for the protons on the double bond, those adjacent to the ester oxygen, and the various methylene (B1212753) and methyl groups in both the hexenyl and hexanoyl chains.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. Key signals in the ¹³C NMR spectrum of this compound include the carbonyl carbon of the ester group, the two olefinic carbons of the double bond, the carbon atom bonded to the ester oxygen, and the various aliphatic carbons.

The following tables provide predicted spectral data for (Z)-Hex-3-en-1-yl hexanoate, which are instrumental in its structural verification.

Table 1: Predicted ¹H NMR Spectral Data for (Z)-Hex-3-en-1-yl hexanoate

This interactive table provides predicted proton NMR data. Users can sort the data by clicking on the column headers.

Assigned Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
CH₃ (Hexanoyl) 0.91 Triplet
CH₃ (Hexenyl) 0.96 Triplet
CH₂ (Hexanoyl, C4 & C5) 1.31 Multiplet
CH₂ (Hexanoyl, C3) 1.62 Multiplet
CH₂ (Hexenyl, C5) 2.06 Quintet
CH₂ (Hexanoyl, C2) 2.27 Triplet
CH₂ (Hexenyl, C2) 2.39 Quartet
O-CH₂ (Hexenyl, C1) 4.07 Triplet
CH=CH (Hexenyl, C3 & C4) 5.35 - 5.55 Multiplet

Data sourced from spectral prediction databases.

Table 2: Predicted ¹³C NMR Spectral Data for (Z)-Hex-3-en-1-yl hexanoate

This interactive table provides predicted carbon-13 NMR data. Click on headers to sort.

Assigned Carbon Predicted Chemical Shift (δ, ppm)
C-6 (Hexanoyl) 13.9
C-6 (Hexenyl) 14.3
C-5 (Hexanoyl) 22.3
C-5 (Hexenyl) 20.7
C-4 (Hexanoyl) 24.8
C-2 (Hexenyl) 26.9
C-3 (Hexanoyl) 31.3
C-2 (Hexanoyl) 34.4
C-1 (Hexenyl) 64.0
C-4 (Hexenyl) 123.9
C-3 (Hexenyl) 134.4
C-1 (Hexanoyl, C=O) 173.8

Data sourced from spectral prediction databases.

Advanced Analytical Applications

Beyond structural confirmation, advanced analytical techniques are employed to investigate the sensory properties and formation pathways of this compound. These methods provide insights into its role as an aroma compound and its biochemical origins.

Olfactometry-Coupled Techniques (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. fda.gov As volatile compounds elute from the GC column, they are split into two paths: one leading to a chemical detector (like a mass spectrometer) and the other to an olfactory port where a trained analyst can sniff the effluent and describe the odor. fda.gov This allows for the direct correlation of a specific chemical compound with its characteristic scent.

Table 3: GC-Olfactometry Odor Profile of (Z)-Hex-3-en-1-yl hexanoate

This interactive table summarizes odor descriptors for (Z)-Hex-3-en-1-yl hexanoate as determined by GC-O analysis from various sources.

Source / Context Reported Odor Descriptors
Fragrance & Flavor Industry Powerful, diffusive fruity-green. thegoodscentscompany.com
Flavor & Fragrance Raw Materials Fruity, green pear-like odor with vegetable notes. thegoodscentscompany.com
General Flavor Analysis Sweet, green, herbal, creamy notes of Bartlett pear. thegoodscentscompany.com
Food Analysis (Plums) Characteristic odor-active compound. nih.gov

Data compiled from flavor and fragrance industry databases and scientific literature.

Electronic Nose (E-Nose) Analysis for Volatile Profiling

An Electronic Nose (E-Nose) is an instrument designed to mimic the human olfactory system by using an array of chemical sensors to detect and distinguish between complex aromas. nih.govtandfonline.com When exposed to a volatile sample, each sensor in the array responds differently, creating a unique pattern or "fingerprint" for that specific aroma. tandfonline.com This technology is particularly useful for the holistic profiling of volatile compounds, including those containing esters like this compound.

Isotopic Labeling for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic or chemical pathways that lead to the formation of a specific molecule. wikipedia.org This is achieved by introducing atoms with a non-standard number of neutrons (isotopes) into precursor molecules. These labeled precursors are then administered to a biological system (e.g., a plant or microorganism), and the final products are analyzed to determine the position and incorporation of the isotopes. nih.gov This information reveals the precise sequence of biochemical reactions. wikipedia.org

The biosynthesis of this compound occurs via an esterification reaction between the alcohol (Z)-Hex-3-en-1-ol and an activated form of hexanoic acid, likely Hexanoyl-CoA. To elucidate this pathway, a hypothetical labeling experiment could be designed:

¹⁸O-Labeling: The carboxylic acid precursor, hexanoic acid, could be synthesized with an ¹⁸O label on one of its oxygen atoms. If the ¹⁸O is found in the final this compound ester, it confirms that the oxygen from the acid is retained in the ester backbone, which is characteristic of enzymatic esterification.

¹³C-Labeling: By feeding a plant with ¹³C-labeled acetate (B1210297) or propionate, which are fundamental building blocks for fatty acids and some alcohols, one can trace the assembly of the carbon skeletons of both (Z)-Hex-3-en-1-ol and hexanoic acid. nih.gov Analyzing the position of the ¹³C atoms in the final ester product via ¹³C NMR or mass spectrometry can map the entire biosynthetic route.

Deuterium (²H) Labeling: Using deuterium-labeled precursors can help to understand specific enzymatic mechanisms, such as hydrogen abstraction or transfer steps, during the formation of the precursors or the final esterification step.

These stable isotope labeling techniques are fundamental in biochemistry for moving beyond simple compound identification to understanding the dynamic processes of its formation in living organisms. nih.govacs.org

Environmental Fate and Degradation

Biodegradation Pathways in Natural Environments

Biodegradation is a primary mechanism for the removal of Hex-3-en-1-yl hexanoate (B1226103) from the environment. This process is largely driven by the metabolic activities of a diverse range of microorganisms present in soil and aquatic systems. These organisms utilize the compound as a source of carbon and energy, breaking it down into simpler, less harmful substances.

The principal microbial degradation pathway for Hex-3-en-1-yl hexanoate is initiated by the enzymatic hydrolysis of its ester bond. This reaction is catalyzed by a class of enzymes known as esterases. The hydrolysis breaks the molecule into its two constituent parts: (Z)-hex-3-en-1-ol and hexanoic acid.

Following this initial cleavage, both (Z)-hex-3-en-1-ol and hexanoic acid are readily metabolized by a wide variety of microorganisms through well-established metabolic pathways. (Z)-hex-3-en-1-ol, an unsaturated alcohol, can be oxidized to its corresponding aldehyde and then to a carboxylic acid, which can subsequently enter the beta-oxidation pathway. Hexanoic acid, a saturated fatty acid, directly enters the beta-oxidation cycle, where it is broken down to acetyl-CoA, a central molecule in cellular metabolism that can be completely mineralized to carbon dioxide and water.

Given its structure as a fatty acid ester, this compound is expected to be readily biodegradable. Studies on structurally similar compounds, such as cis-3-hexenyl acetate (B1210297), have shown them to be readily biodegradable, a characteristic likely shared by this compound.

The key enzymes responsible for the initial and rate-limiting step in the biodegradation of this compound are carboxylesterases (CXEs) and lipases. These enzymes are ubiquitous in nature, produced by a wide array of bacteria, fungi, and other organisms.

Carboxylesterases, in particular, have been shown to efficiently hydrolyze volatile esters, including those with a hexenyl moiety. For instance, research on plant carboxylesterases has demonstrated their ability to hydrolyze (Z)-3-hexenyl acetate to (Z)-3-hexenol, indicating a high affinity for this class of substrates. It is highly probable that microbial carboxylesterases in soil and water perform a similar function on this compound. Lipases, which typically act on longer-chain triglycerides, can also exhibit activity towards smaller ester molecules and are likely to contribute to the degradation of this compound in environments rich in these enzymes.

The general mechanism of enzymatic hydrolysis of an ester is depicted below: R-COOR' + H₂O --(Esterase/Lipase)--> R-COOH + R'-OH

In the case of this compound: CH₃(CH₂)₄COO(CH₂)₂CH=CHCH₂CH₃ + H₂O --(Esterase/Lipase)--> CH₃(CH₂)₄COOH + HO(CH₂)₂CH=CHCH₂CH₃ (this compound) + (Water) --> (Hexanoic acid) + ((Z)-hex-3-en-1-ol)

Abiotic Degradation Processes

Once volatilized into the atmosphere, this compound is susceptible to photodegradation, primarily through reactions with hydroxyl (•OH) radicals, which are highly reactive and ubiquitous in the troposphere. The presence of a carbon-carbon double bond in the hexenyl moiety of the molecule makes it particularly reactive towards •OH radicals.

The reaction is initiated by the addition of the •OH radical to the double bond, leading to the formation of a radical adduct. This adduct can then undergo further reactions with molecular oxygen, leading to the formation of various degradation products, including smaller aldehydes, ketones, and organic acids.

Recent studies have determined the gas-phase reaction rate coefficients for a series of cis-3-hexenyl esters with OH radicals. For cis-3-hexenyl hexanoate, the rate coefficient has been measured, allowing for the estimation of its atmospheric lifetime.

ParameterValue
OH Radical Reaction Rate Coefficient (kOH) 7.00 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹
Assumed Average Tropospheric •OH Concentration 2.0 x 10⁶ molecules cm⁻³
Estimated Atmospheric Lifetime (τ) Approximately 2.0 hours

The atmospheric lifetime (τ) is calculated as τ = 1 / (kOH * [OH]), where [OH] is the average concentration of hydroxyl radicals in the troposphere.

This short atmospheric lifetime indicates that this compound is not expected to persist in the atmosphere for long periods or be transported over long distances. Its primary atmospheric degradation products are likely to be smaller, more water-soluble compounds that can be removed from the atmosphere through wet and dry deposition.

In aqueous environments, this compound can undergo hydrolysis, a chemical reaction in which the ester bond is cleaved by reaction with water. This process can be catalyzed by both acids and bases. The rate of hydrolysis is dependent on the pH of the water and the temperature.

Under neutral pH conditions (pH 7), the hydrolysis of aliphatic esters like this compound is generally slow. However, the rate of hydrolysis increases significantly under both acidic (low pH) and alkaline (high pH) conditions.

pH ConditionExpected Hydrolysis Rate
Acidic (pH < 7) Moderate
Neutral (pH = 7) Slow
Alkaline (pH > 7) Moderate to Fast

The products of hydrolysis are the same as those of enzymatic hydrolysis: (Z)-hex-3-en-1-ol and hexanoic acid. These products are then subject to further biodegradation.

Environmental Persistence and Transport Dynamics

The environmental persistence of this compound is expected to be low due to its susceptibility to both rapid biodegradation and photodegradation. Its transport between different environmental compartments is influenced by its physicochemical properties.

Physicochemical PropertyEstimated ValueImplication for Environmental Transport
Vapor Pressure 0.016 mmHg @ 25°CModerate volatility, allowing for partitioning into the atmosphere from soil and water surfaces.
Log P (Octanol-Water Partition Coefficient) 4.438Indicates a tendency to sorb to organic matter in soil and sediment, which can limit its mobility in these compartments.
Water Solubility 5.496 mg/L @ 25°CLow water solubility, which also contributes to its partitioning to soil/sediment and limits its mobility in the aqueous phase.

Based on these properties, this compound released to the environment is expected to partition between the air, water, and soil/sediment compartments. Due to its moderate vapor pressure, a significant fraction is likely to volatilize into the atmosphere where it will be rapidly degraded. The portion that remains in soil and water will be subject to biodegradation. Its relatively high log P suggests that it will have a tendency to adsorb to soil organic carbon and sediment, which can reduce its bioavailability and mobility in these environments. However, given its ready biodegradability, long-term persistence and accumulation are not anticipated.

Future Research Directions and Theoretical Considerations

Elucidation of Novel Biosynthetic Enzymes and Genetic Regulation

The biosynthesis of hex-3-en-1-yl hexanoate (B1226103) is a multi-step process involving several key enzymes. While alcohol acyltransferases (AATs) have been identified as crucial for the final esterification step, the complete enzymatic pathway and its genetic regulation are not fully understood. nih.govnih.gov Future research will likely focus on the discovery and characterization of novel enzymes with unique substrate specificities and catalytic efficiencies from a diverse range of plant species.

The expression of genes involved in the biosynthesis of volatile esters, such as lipoxygenase (LOX), alcohol dehydrogenase (ADH), and AAT, is intricately linked to fruit development and ripening. uni-lj.siuni-lj.si For instance, studies in strawberries have shown that LOX gene expression decreases during fruit development, while ADH and AAT gene expression increases in ripe fruit, correlating with a shift from aldehydes and alcohols to esters. uni-lj.siuni-lj.si Future investigations will likely employ advanced molecular techniques to unravel the complex transcriptional and post-transcriptional regulatory networks that govern the production of hex-3-en-1-yl hexanoate. This includes identifying transcription factors and signaling pathways that respond to developmental and environmental cues.

Advanced Biocatalytic System Development for Sustainable Production

The demand for natural flavor and fragrance compounds has spurred the development of sustainable production methods. Biocatalysis, utilizing enzymes or whole microbial cells, offers a green alternative to chemical synthesis. nih.govresearchgate.net Research in this area is advancing towards the development of robust and efficient biocatalytic systems for the production of this compound.

One promising approach is the use of whole-cell biocatalysts, such as genetically engineered E. coli or Aspergillus oryzae, which express high levels of specific lipases or esterases. nih.govresearchgate.net These systems can be designed to perform transesterification or esterification reactions in organic media or solvent-free systems, offering high conversion yields and the potential for catalyst recycling. nih.gov Future work will focus on optimizing these whole-cell systems through metabolic engineering to enhance precursor supply and minimize byproduct formation.

Immobilized enzymes are another key area of development. By attaching enzymes to a solid support, their stability, reusability, and processability can be significantly improved. Research into novel immobilization techniques and reactor designs will be crucial for the industrial-scale production of this compound.

Deeper Understanding of Multi-Species Ecological Interactions

This compound is a member of the green leaf volatiles (GLVs), a class of compounds released by plants in response to mechanical damage or herbivore attack. wikipedia.orgmdpi.com These volatiles play a critical role in mediating complex ecological interactions. For example, they can act as semiochemicals that attract natural enemies of herbivores, a phenomenon known as indirect defense. wikipedia.org When a plant is attacked by caterpillars, the release of GLVs can attract parasitic wasps that then prey on the caterpillars. wikipedia.org

Furthermore, GLVs can be involved in plant-plant communication, where the volatiles released by a damaged plant can prime the defenses of neighboring plants, making them more resistant to subsequent attacks. mdpi.com Research has also indicated that certain GLV esters play a role in plant defense against pathogens by inducing stomatal closure, thereby preventing bacterial entry. frontiersin.org

Future studies in this area will aim to decipher the specific roles of this compound within the complex blend of GLVs. This will involve detailed behavioral assays with various insect species and pathogens to determine its precise function as an attractant, repellent, or signaling molecule. Understanding these interactions is key to harnessing the ecological functions of this compound for agricultural applications.

Computational Modeling of Molecular Interactions and Biological Activity

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between small molecules and biological macromolecules at the atomic level. ncl.ac.uknih.gov These techniques can be applied to study the binding of this compound to insect odorant binding proteins (OBPs) and olfactory receptors (ORs), providing insights into the molecular basis of its perception by insects. nih.govijbs.com

By modeling the binding pocket of these proteins and simulating the dynamic interactions with this compound, researchers can predict binding affinities and identify key amino acid residues involved in the interaction. nih.gov This information is invaluable for understanding the structure-activity relationships of semiochemicals and can guide the design of novel, more potent attractants or repellents for pest management. nih.gov Future computational studies will likely focus on building more accurate models of insect olfactory proteins and employing advanced simulation techniques to predict the biological activity of this compound and related compounds.

Integration of Omics Data (Genomics, Transcriptomics, Metabolomics) for Comprehensive Understanding

The advent of high-throughput "omics" technologies has revolutionized the study of complex biological processes. Integrating data from genomics, transcriptomics, and metabolomics provides a holistic view of the biosynthesis and regulation of volatile compounds like this compound. nih.govfrontiersin.orgnih.gov

Transcriptomic analysis can reveal the expression patterns of all genes in a plant under different conditions, allowing for the identification of candidate genes involved in the biosynthesis of this compound. researchgate.net Metabolomic profiling, on the other hand, provides a snapshot of all the small molecules, including precursors and intermediates, present in a sample. nih.gov

By combining these datasets, researchers can build comprehensive models of the metabolic pathways leading to the production of this compound and identify key regulatory points. nih.gov This integrated approach has been successfully applied to study flavor formation in fruits like strawberries and apples. frontiersin.orgresearchgate.net Future research will leverage multi-omics approaches to explore the genetic diversity of this compound production across different plant varieties and in response to various environmental stimuli.

Development of Sustainable Biopesticide and Semiochemical Strategies

The ecological roles of this compound as a semiochemical present exciting opportunities for the development of sustainable pest management strategies. researchgate.net As an attractant for the natural enemies of pests, it can be used in "attract and kill" or biological control programs. wikipedia.org By releasing synthetic this compound in agricultural fields, it may be possible to enhance the populations of beneficial insects that help to control pest populations naturally.

Furthermore, its role in priming plant defenses suggests its potential use as a plant defense elicitor. mdpi.com Applying this compound to crops could induce a state of heightened resistance, making them less susceptible to pests and diseases. The identification of GLV esters as natural stomatal closure compounds also opens up avenues for their use in protecting plants from bacterial pathogens and potentially mitigating drought stress. frontiersin.org

Future research in this area will focus on developing effective and economically viable formulations and delivery systems for this compound in agricultural settings. This includes optimizing release rates, timing of application, and integration with other pest management tactics to create truly sustainable and environmentally friendly crop protection solutions.

Q & A

Basic Research Questions

Q. How can gas chromatography (GC) parameters be optimized to resolve Hex-3-en-1-yl hexanoate from structurally similar esters?

  • Methodological Answer : Use polar capillary columns (e.g., DB-WAX) with temperature programming starting at 40°C (hold 2 min), ramping at 5°C/min to 240°C. Retention indices (RI) for this compound range between 1,380–1,420 under these conditions, as validated by NIST reference data . For isomer differentiation (e.g., cis vs. trans), employ chiral columns or cross-validate with retention times from pure standards .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • FTIR : Identify ester carbonyl (C=O) stretch at ~1,740 cm⁻¹ and alkene (C=C) absorption near 1,650 cm⁻¹. Compare with reference spectra from NIST Chemistry WebBook .
  • NMR : Use 1H^1 \text{H}-NMR to resolve the alkene protons (δ 5.3–5.5 ppm, multiplet) and ester methylene groups (δ 4.1–4.3 ppm). 13C^{13} \text{C}-NMR confirms the hexanoate chain (δ 173 ppm for carbonyl) .

Q. How can synthetic routes to this compound be standardized for reproducibility?

  • Methodological Answer : Catalytic esterification of hexanoic acid with cis-3-hexen-1-ol using Amberlyst-15 resin (heterogeneous catalyst) at 70°C achieves >90% yield. Monitor reaction kinetics via acid value titration or inline FTIR to track esterification progress .

Advanced Research Questions

Q. What thermodynamic and kinetic challenges arise during this compound synthesis in biphasic systems?

  • Methodological Answer : Internal/external mass transfer limitations occur in solvent-free esterification. Use the Damköhler number (DaDa) to assess diffusion vs. reaction rates. For Amberlyst-15, external diffusion is negligible above 600 rpm (activation energy: ~45 kJ/mol). Thermodynamic parameters (ΔH, ΔS) derived from Eyring plots confirm entropy-driven equilibrium at elevated temperatures .

Q. How does stereochemistry (cis/trans isomerism) affect the flavor profile of this compound in natural extracts?

  • Methodological Answer : Cis-3-hexenyl hexanoate (leaf alcohol ester) exhibits a "green, grassy" odor threshold of 0.1 ppb, while trans isomers are less potent. Use GC-Olfactometry (GC-O) with aroma dilution analysis (ADA) to quantify odor activity values. Cluster analysis (e.g., PCA) of GC-MS data from plant extracts reveals dominance of cis isomers in fresh matrices .

Q. Can microbial co-cultures be engineered for sustainable biosynthesis of this compound?

  • Methodological Answer : Proof-of-concept studies with Acetobacterium woodii and Clostridium drakei demonstrate hexanoate production from CO2_2/H2_2. Optimize genetic pathways (e.g., acyltransferase overexpression) to esterify hexanoate with 3-hexenol. Challenges include minimizing acetate/byproduct formation in gas-fed bioreactors .

Q. How do ligand dynamics (e.g., hexanoate capping) influence the stability of nanoparticles containing this compound?

  • Methodological Answer : In CdSe quantum dots (QDs), hexanoate ligands reduce steric hindrance vs. myristate, enhancing colloidal stability. Use 13C^{13} \text{C} CODEX NMR to monitor ligand exchange kinetics. Partitioning models show hexanoate adopts a "cone diffusion" conformation, improving QD dispersibility in nonpolar solvents .

Key Research Gaps

  • Stereochemical Stability : Degradation pathways of cis-3-hexenyl hexanoate under UV/oxidative conditions remain poorly characterized.
  • Biosynthetic Scaling : Microbial co-cultures require improved carbon efficiency (>60% theoretical yield) for industrial relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.